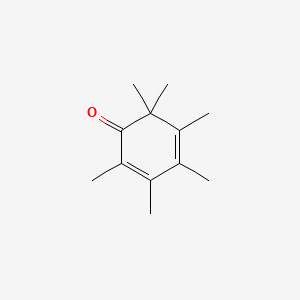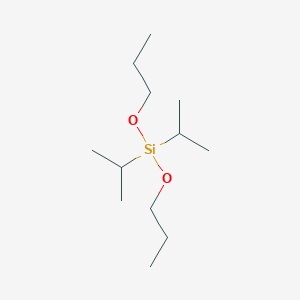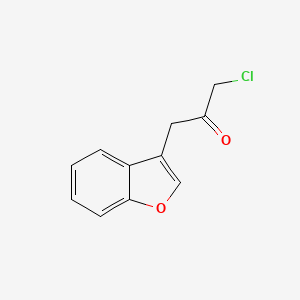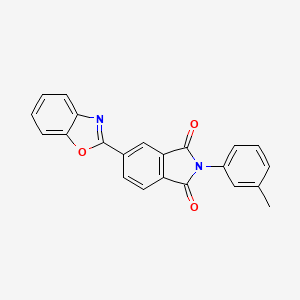![molecular formula C24H25N3O4 B14171147 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone CAS No. 890095-92-8](/img/structure/B14171147.png)
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine]-1’-yl]ethanone is a complex organic compound with a unique structure that includes a benzodioxin ring, a pyrazolobenzoxazine ring, and a piperidine ring
Preparation Methods
The synthesis of 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine]-1’-yl]ethanone involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzodioxin ring through a cyclization reaction, followed by the construction of the pyrazolobenzoxazine ring system. The final step involves the spirocyclization with the piperidine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine]-1’-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin and pyrazolobenzoxazine rings may interact with the active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the binding affinity and specificity of the compound. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other benzodioxin derivatives and pyrazolobenzoxazine derivatives. Compared to these compounds, 1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4’-piperidine]-1’-yl]ethanone is unique due to its spirocyclic structure, which can confer different chemical and biological properties. Similar compounds include:
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
- 1,4-Benzodioxin, 2,3-dihydro-
These compounds share some structural features but differ in their specific ring systems and functional groups, leading to variations in their reactivity and applications.
Properties
CAS No. |
890095-92-8 |
|---|---|
Molecular Formula |
C24H25N3O4 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
InChI |
InChI=1S/C24H25N3O4/c1-16(28)26-10-8-24(9-11-26)27-20(18-4-2-3-5-21(18)31-24)15-19(25-27)17-6-7-22-23(14-17)30-13-12-29-22/h2-7,14,20H,8-13,15H2,1H3 |
InChI Key |
TWOYWWMDCXHEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)




![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)


